molecular formula C19H16ClF3N4O3 B604949 2BAct CAS No. 2143542-28-1

2BAct

Número de catálogo: B604949
Número CAS: 2143542-28-1
Peso molecular: 440.8072
Clave InChI: HYQJXXCYOYRNMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2BAct (N-(3-(2-(4-chloro-3-fluorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-5-(difluoromethyl)pyrazine-2-carboxamide) is a highly selective, orally active eukaryotic initiation factor 2B (eIF2B) activator with an EC50 of 33 nM . It is structurally characterized by a unique asymmetric five-membered ring, distinguishing it from other eIF2B activators like ISRIB (Integrated Stress Response Inhibitor) . Key properties include:

  • Molecular weight: 440.8 g/mol
  • Chemical formula: C19H16ClF3N4O3
  • Solubility: 250 mg/mL in DMSO
  • CNS penetration: Brain-to-plasma ratio of ~0.3, enabling central nervous system (CNS) activity .

This compound enhances the guanine nucleotide exchange factor (GEF) activity of eIF2B, which is critical for alleviating maladaptive Integrated Stress Response (ISR) in neurodegenerative diseases like Vanishing White Matter Disease (VWM). Preclinical studies demonstrate its ability to rescue motor deficits, reduce myelin loss, and suppress ISR biomarkers (e.g., GDF15, ATF4) in VWM mouse models .

Métodos De Preparación

2BAct se sintetiza a través de una serie de reacciones químicas que implican la formación de un núcleo bicíclico[1.1.1]pentil. La ruta sintética típicamente involucra el uso de varios reactivos y catalizadores para lograr la estructura química deseada. El compuesto se purifica luego para lograr un alto nivel de pureza, típicamente superior al 99% . Los métodos de producción industrial implican escalar la ruta sintética y optimizar las condiciones de reacción para garantizar una calidad y un rendimiento consistentes .

Análisis De Reacciones Químicas

2BAct experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

2BAct (CAS No. 2143542-28-1) has a molecular formula of C₁₉H₁₆ClF₃N₄O₃ and a molecular weight of 440.8 g/mol. It is characterized by improved solubility and pharmacokinetics compared to its predecessor, ISRIB, making it a potent candidate for therapeutic use in neurological conditions. The compound functions by activating eIF2B, which plays a crucial role in protein synthesis and cellular stress responses.

Treatment of Vanishing White Matter Disease (VWM)

Research has demonstrated that this compound effectively prevents neurological defects associated with VWM, a leukoencephalopathy characterized by progressive myelin loss. In studies involving R191H mouse models, long-term treatment with this compound normalized body weight gain and motor functions, significantly improving behavioral outcomes compared to placebo-treated controls .

Key Findings:

  • Myelin Preservation : this compound maintained myelin levels at approximately 91% in the corpus callosum and 85% in the spinal cord compared to wild-type mice .
  • Reduction of Reactive Gliosis : The treatment reduced astrocyte activation, as indicated by decreased GFAP staining, which is associated with neuroinflammation .

Rescue from Neonatal Lethality

In another study, this compound was shown to rescue neonatal lethality in N208Y homozygous mutant mice, extending their lifespan significantly. The compound suppressed the integrated stress response (ISR) across various tissues, demonstrating its potential as a therapeutic agent for conditions linked to eIF2B dysfunction .

Table: Summary of Key Studies on this compound

Study ReferenceModel UsedKey OutcomesDuration of Treatment
Wong et al., 2019 R191H micePrevented motor deficits; preserved myelin; normalized body weight21 weeks
Wong et al., 2023 N208Y miceRescued neonatal lethality; extended lifespan; suppressed ISRContinuous monitoring

The biological activity of this compound includes:

  • EC50 Value : Approximately 33 nM for eIF2B activation .
  • CNS Penetration : Demonstrated ability to cross the blood-brain barrier effectively, making it suitable for central nervous system applications .

Mecanismo De Acción

2BAct ejerce sus efectos activando eIF2B, un factor de intercambio de nucleótidos de guanina para la GTPasa eIF2. Esta activación aumenta la actividad de eIF2B, que a su vez promueve el inicio de la síntesis de proteínas. El compuesto estimula la actividad restante de los complejos eIF2B mutantes in vivo, anulando así la respuesta al estrés maladaptativa y normalizando el transcriptoma y el proteoma de las células afectadas .

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Differences

2BAct vs. ISRIB

Parameter This compound ISRIB
Structure Asymmetric five-membered ring Symmetric structure
EC50 33 nM (cell-based assays) Similar potency (exact EC50 not reported)
Solubility Improved aqueous solubility Poor solubility
Oral Bioavailability Yes (diet-compatible formulation) Limited
CNS Penetration ~0.3 brain/plasma ratio Limited penetration
Safety Tolerated in mice/rats; CV risks in dogs No major preclinical safety issues reported

Key Insights :

  • This compound’s structural asymmetry and solubility improvements enable superior pharmacokinetics and CNS efficacy compared to ISRIB .
  • ISRIB’s poor solubility and bioavailability limit its utility in chronic dosing regimens.

Functional Efficacy in Disease Models

ISR Suppression

  • ISRIB : Broadly inhibits ISR in vitro (e.g., K562 cells) but lacks consistent in vivo efficacy due to pharmacokinetic limitations .

Therapeutic Outcomes

  • Lifespan Extension : this compound extends survival in severe VWM models (e.g., N208YHOM mice: 65% survival at 48 weeks vs. neonatal lethality without treatment) .
  • ISRIB: Limited data on chronic disease models; primarily used in acute ISR studies.

Biomarker Modulation

  • FGF21 : Withdrawal of this compound triggers systemic FGF21 elevation, indicating rebound ISR activation .

Mechanistic Insights from Structural Studies

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals distinct binding modes:

  • This compound : Stabilizes eIF2B’s αβγδε decamer by protecting specific helices (e.g., α2-helix in eIF2Bδ), reducing deuteration rates by >30% compared to apo-eIF2B .
  • NSs (viral protein) : Binds eIF2B but induces less conformational stability than this compound .

Data Tables

Table 1: Pharmacodynamic Comparison of this compound and ISRIB

Parameter This compound ISRIB
EC50 (eIF2B activation) 33 nM Similar potency (qualitative)
CNS ISR Suppression Complete in brain/spinal cord Partial/no data
Peripheral ISR Suppression Limited Broad in vitro
Lifespan Extension (VWM models) 48-week survival No reported data

Actividad Biológica

2BAct is a small molecule designed to activate the eukaryotic translation initiation factor 2B (eIF2B), which plays a crucial role in the integrated stress response (ISR). This compound has shown promise in preclinical studies, particularly in models of neurological diseases such as Vanishing White Matter (VWM). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on disease models, and potential therapeutic implications.

The ISR is a cellular response activated by various stressors, including nutrient deprivation and viral infections. It leads to the phosphorylation of eIF2α, which reduces general protein synthesis while enhancing the translation of specific stress-related proteins. In conditions like VWM, mutations in eIF2B impair this response, leading to neurodegeneration. This compound acts as an eIF2B activator, restoring the function of mutant eIF2B complexes and mitigating maladaptive stress responses .

Vanishing White Matter (VWM) Mouse Model

The efficacy of this compound was primarily evaluated in the R191H mouse model of VWM. Long-term treatment with this compound resulted in:

  • Normalization of Body Weight : R191H mice initially exhibited poor weight gain compared to wild-type (WT) mice. However, after two weeks of treatment with this compound, their weight gain normalized to that of WT mice .
  • Prevention of Motor Deficits : Treated mice did not develop the expected motor deficits associated with VWM, indicating a protective effect against neurological decline .
  • Maintenance of Myelin Integrity : Immunohistochemical analyses showed that this compound treatment preserved myelin levels in the corpus callosum and spinal cord at approximately 91% and 85% of WT levels, respectively. This preservation is critical as myelin loss is a hallmark of VWM pathology .

Other Studies

Further research has demonstrated that this compound can also rescue neonatal lethality in other eIF2Bα mutant models, providing life extension beyond eight months . Additionally, it has been shown to mitigate muscle denervation and motor neuron death in SOD1G93A mice, suggesting broader applications in neurodegenerative diseases .

Summary of Findings

Study Model Outcome Key Findings
Wong et al. (2019)R191H VWM MouseWeight Gain NormalizationSignificant increase in weight gain after treatment; prevention of motor deficits; maintenance of myelin integrity .
ResearchGate Study (2020)eIF2Bα Mutant MiceRescue from Neonatal LethalityTreatment extended lifespan beyond 8 months .
Wiley Study (2023)SOD1G93A MouseReduced Motor Neuron DeathAnticipated disease onset; reduced muscle denervation .

Q & A

Basic Research Questions

Q. What is the molecular target of 2BAct, and how can its activation be experimentally validated?

  • Answer : this compound selectively activates the eukaryotic initiation factor eIF2B, a critical regulator of the integrated stress response (ISR). To validate activation, researchers can employ:

  • Biochemical assays : Measure eIF2B activity via GTP exchange assays using purified proteins .
  • Cellular models : Quantify ISR pathway markers (e.g., ATF4, CHOP) via Western blotting or qPCR in cells treated with this compound under stress conditions .
  • Structural studies : Use cryo-EM or X-ray crystallography to confirm this compound’s binding to eIF2B .

Q. How does this compound’s solubility and pharmacokinetics compare to other ISR modulators like ISRIB?

  • Answer : this compound exhibits superior solubility (250 mg/mL in DMSO) and oral bioavailability compared to ISRIB, making it more suitable for in vivo studies. Key metrics include:

PropertyThis compoundISRIB
EC50 (eIF2B activation)33 nM5–10 nM
Solubility (DMSO)250 mg/mL<50 mg/mL
Blood-brain barrierPenetratesLimited
(Source: )

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s efficacy in rescuing cellular stress in iPSC-derived neural progenitor cells (NPCs)?

  • Answer :

  • Step 1 : Generate NPCs from iPSCs with ISR-activating mutations (e.g., eIF2Bα mutations) .
  • Step 2 : Treat NPCs with this compound (dose range: 10–100 nM) under stress conditions (e.g., nutrient deprivation).
  • Step 3 : Quantify outcomes:
  • Proliferation : EdU incorporation assays.
  • Apoptosis : Caspase-3/7 activity or Annexin V staining.
  • rRNA synthesis : RT-qPCR of rRNA precursors .
  • Statistical analysis : Use ANOVA with post-hoc tests to compare treated vs. untreated groups, ensuring p-values <0.05 .

Q. How can researchers reconcile contradictory data on this compound’s effects across in vitro and in vivo models?

  • Answer : Contradictions often arise from differences in bioavailability or tissue-specific ISR activation. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure this compound concentrations in plasma and tissues via LC-MS/MS to adjust dosing .
  • Single-cell RNA-seq : Identify ISR pathway heterogeneity in target tissues (e.g., brain vs. liver) .
  • Dose-response curves : Establish tissue-specific EC50 values to optimize therapeutic windows .

Q. What methodologies are critical for evaluating this compound’s long-term safety in preclinical models?

  • Answer :

  • Chronic toxicity studies : Administer this compound orally to rodents for 6–12 months, monitoring weight, organ histopathology, and hematological parameters .
  • Off-target profiling : Use kinase/GPCR screening panels to rule out unintended interactions.
  • Behavioral assays : Assess cognitive function in murine models (e.g., Morris water maze) to detect neurotoxicity .

Q. Data Analysis and Interpretation

Q. How should researchers analyze transcriptomic data from this compound-treated brain organoids?

  • Answer :

  • Pipeline :

RNA-seq alignment : Map reads to the human genome (e.g., GRCh38) using STAR or HISAT2.

Differential expression : Use DESeq2 or edgeR to identify ISR-related genes (e.g., ATF4, CHOP).

Pathway enrichment : Apply GSEA or DAVID to highlight stress response pathways.

  • Validation : Confirm key targets via CRISPR/Cas9 knockout followed by functional assays .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines apply when using this compound in animal studies targeting developmental disorders?

  • Answer :

  • IACUC protocols : Ensure compliance with 3Rs (Replacement, Reduction, Refinement).
  • Prenatal dosing : Limit injections to early gestation (e.g., E12.5 in mice) to minimize distress .
  • Data transparency : Share raw datasets (e.g., RNA-seq) in public repositories like GEO or ArrayExpress .

Q. Key Challenges in Translational Research

Q. What barriers exist in translating this compound’s in vitro efficacy to human trials for neurodegenerative diseases?

  • Answer :

  • Challenge 1 : Species-specific differences in ISR pathway regulation.
  • Solution : Use humanized mouse models or patient-derived organoids .
  • Challenge 2 : Limited biomarkers for ISR modulation in humans.
  • Solution : Develop PET tracers targeting eIF2B activity .

Propiedades

IUPAC Name

N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQJXXCYOYRNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.